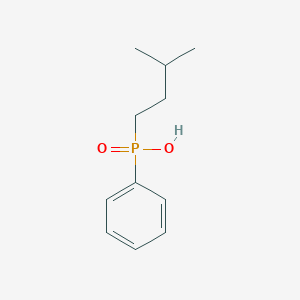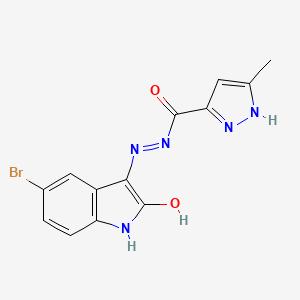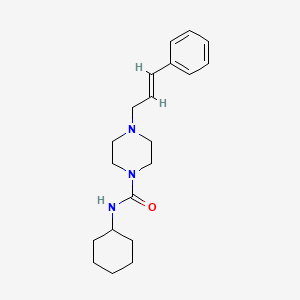
2-(dimethylamino)-2-(3-methylphenyl)-N-(2,3,6-trifluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)-2-(3-methylphenyl)-N-(2,3,6-trifluorobenzyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential enzyme in the B-cell receptor signaling pathway, and its inhibition can lead to the suppression of B-cell activation and proliferation, making TAK-659 a promising drug candidate for the treatment of B-cell related diseases.
Wirkmechanismus
TAK-659 selectively inhibits the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is essential for B-cell activation and proliferation, and its inhibition leads to the suppression of B-cell signaling, ultimately resulting in the inhibition of B-cell activation and proliferation. This mechanism of action makes TAK-659 a promising drug candidate for the treatment of B-cell related diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, ultimately resulting in the inhibition of B-cell signaling. TAK-659 has also been shown to reduce the production of pro-inflammatory cytokines, making it a potential therapeutic option for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of BTK, making it an ideal tool for studying the B-cell receptor signaling pathway. However, TAK-659 has some limitations, including its solubility and stability, which can affect its effectiveness in certain experimental conditions. Additionally, TAK-659 is a synthetic compound, which can limit its applicability in certain research areas.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One potential area of research is the investigation of TAK-659 in combination with other drugs for the treatment of B-cell malignancies. Another potential area of research is the exploration of TAK-659 as a potential therapeutic option for autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further research is needed to optimize the synthesis and formulation of TAK-659 for its effective use as a research tool in the laboratory.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2,3,6-trifluorobenzylamine with 3-methylbenzoyl chloride to form 2,3,6-trifluorobenzyl 3-methylbenzoate. This intermediate is then reacted with N,N-dimethylacetamide and sodium hydride to form 2-(dimethylamino)-2-(3-methylphenyl)acetamide. Finally, the coupling of this intermediate with 2,3,6-trifluorobenzyl chloride leads to the formation of TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in various fields, including oncology, immunology, and inflammation. In preclinical studies, TAK-659 has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. TAK-659 has also been shown to inhibit the activation of B-cells and reduce the production of pro-inflammatory cytokines, making it a potential therapeutic option for autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-2-(3-methylphenyl)-N-[(2,3,6-trifluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O/c1-11-5-4-6-12(9-11)17(23(2)3)18(24)22-10-13-14(19)7-8-15(20)16(13)21/h4-9,17H,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHKQNSZMZCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)NCC2=C(C=CC(=C2F)F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-[(4-methylpiperidin-1-yl)methyl]-2-furamide](/img/structure/B5680677.png)
![3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5680680.png)
![8-(2,1,3-benzoxadiazol-4-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5680687.png)

![(4-methoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5680703.png)
![benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5680707.png)

![2-(2-pyridin-4-ylethyl)-9-(2-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680716.png)
![1-{2-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5680718.png)
![(4aR*,7aS*)-1-[(5-methyl-2-furyl)methyl]-4-(pyridin-3-ylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5680733.png)

![2-{[(5-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-furyl)methyl]thio}pyrimidine](/img/structure/B5680744.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5680758.png)